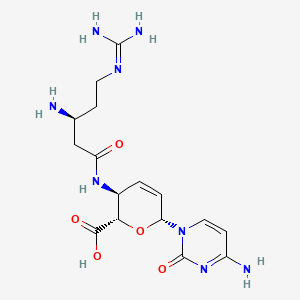

Demethylblasticidin S

Description

This compound has been reported in Streptomyces griseochromogenes, Streptomyces anthocyanicus, and Streptomyces lividans with data available.

A biologically active metabolite of blasticidin S.

Structure

3D Structure

Properties

CAS No. |

63257-29-4 |

|---|---|

Molecular Formula |

C16H24N8O5 |

Molecular Weight |

408.41 g/mol |

IUPAC Name |

(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1 |

InChI Key |

OJVBAQZCFZMOBW-NGERZBJRSA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |

Synonyms |

demethylblasticidin S |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Demethylblasticidin S from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Demethylblasticidin S, a key intermediate in the biosynthesis of the peptidyl nucleoside antibiotic Blasticidin S, produced by the bacterium Streptomyces griseochromogenes.[1][2][3][4] This document details the enzymatic pathways leading to its formation and provides comprehensive experimental protocols for its isolation and purification.

Discovery and Significance

This compound was discovered as a direct precursor in the biosynthetic pathway of Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3] The identification of this compound was crucial for elucidating the complete biosynthetic route of Blasticidin S, which has significant applications in molecular biology as a selection agent and in agriculture as a fungicide.[1][3] The final step in the formation of Blasticidin S involves the methylation of this compound.[3]

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process within Streptomyces griseochromogenes. The biosynthetic gene cluster, bls, encodes for the necessary enzymes that convert cytidine monophosphate into this compound.[1][5]

The key enzymatic steps are:

-

Formation of Cytosylglucuronic Acid (CGA): The enzymes BlsM and BlsD catalyze the initial steps, converting cytidine monophosphate into CGA.[1]

-

Dehydration of CGA: The radical S-adenosylmethionine (SAM) enzyme BlsE then catalyzes the dehydration of CGA to produce 3′-deoxy-4′-keto CGA.[1]

-

Formation of Cytosinine: The pyridoxal phosphate-dependent enzyme BlsH acts on the product of the BlsE reaction, catalyzing an α,β-dehydration coupled with amination to yield cytosinine, the sugar core of Blasticidin S.[1]

-

Formation of this compound: Finally, the ATP-grasp ligase BlsI facilitates the formation of an amide bond between cytosinine and β-arginine, resulting in the production of this compound.[1]

Caption: Biosynthetic pathway of this compound from Cytidine Monophosphate.

Isolation and Purification of this compound

The isolation of this compound from Streptomyces griseochromogenes fermentation broth involves a multi-step process of extraction and chromatographic purification.

-

Strain: Streptomyces griseochromogenes (e.g., IFO 13413, ATCC 14511).[2][6]

-

Media: Prepare a suitable fermentation medium, such as ISP2 medium or a custom production medium containing soluble starch, glucose, peptone, yeast extract, and mineral salts.

-

Inoculation: Inoculate a seed culture into the production medium.

-

Incubation: Incubate the culture at 28-30°C for 5-7 days with shaking at 200-250 rpm.

-

Monitoring: Monitor the production of this compound using techniques like HPLC.

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Treatment: Adjust the pH of the supernatant to 8.0 and apply it to an anion-exchange chromatography column (e.g., Dowex 1-X2, acetate form).

-

Elution: Elute the column with a gradient of acetic acid (e.g., 0 to 2 M).

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using HPLC.

-

Further Purification: Pool the active fractions and further purify using gel filtration chromatography (e.g., Sephadex G-10) followed by preparative HPLC to obtain pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The following tables provide a template for summarizing quantitative data from the fermentation and purification processes, as well as the biological activity of Blasticidin S derivatives.

Table 1: Fermentation and Purification of this compound (Illustrative)

| Parameter | Value | Unit |

| Fermentation Volume | 10 | L |

| Crude Extract Volume | 8.5 | L |

| Total Activity in Crude Extract | 1,200 | Units |

| Protein Concentration (Crude) | 5.0 | mg/mL |

| Specific Activity (Crude) | 2.8 | Units/mg |

| Final Yield of Pure Compound | 50 | mg |

| Purification Fold | 25 | - |

| Overall Recovery | 4.2 | % |

Table 2: Biological Activity of Blasticidin S and its Derivatives

Recent studies have explored the derivatization of Blasticidin S to enhance its antibacterial activity and selectivity.[7]

| Compound | MIC against S. aureus (µg/mL) | MIC against P. aeruginosa (µg/mL) | IC50 against Human Cells (µg/mL) |

| Blasticidin S | >64 | 16 | 0.5 |

| This compound | - | - | - |

| Methyl amide derivative | 8 | 8 | 5 |

| Ethanol amide derivative | 4 | 8 | 10 |

| Data is conceptual and based on trends reported for Blasticidin S derivatives |

Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for monitoring the purification process and assessing the purity of the final compound.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the detailed chemical structure of the isolated compound.

Conclusion

This compound is a crucial intermediate in the biosynthesis of Blasticidin S by Streptomyces griseochromogenes. Understanding its discovery, biosynthetic pathway, and methods for its isolation provides a foundation for further research into the production of Blasticidin S and the development of novel antibiotics through biosynthetic engineering and semisynthetic modifications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptomyces griseochromogenes - Wikipedia [en.wikipedia.org]

- 5. The blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Streptomyces griseochromogenes | Type strain | DSM 40499, ATCC 14511, CBS 714.72, IFO 13413, ISP 5499, JCM 4039, JCM 4764, NBRC 13413, RIA 1374, BCRC 11818, CGMCC 4.1964, IFM 1229, KCTC 9027, NRRL B-12423 | BacDiveID:15261 [bacdive.dsmz.de]

- 7. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

Demethylblasticidin S: A Technical Guide to its Mechanism as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is a potent peptidyl-nucleoside antibiotic produced by Streptomyces griseochromogenes. It is the immediate biosynthetic precursor to the well-characterized protein synthesis inhibitor, Blasticidin S. Structurally, this compound consists of a cytosine base linked to a pyranose ring, which is in turn attached to an aminoacyl moiety with a guanidino group. Its powerful inhibitory effects on protein synthesis extend across both prokaryotic and eukaryotic domains, making it a valuable tool in molecular biology research. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key molecular processes. Given that most functional and structural studies have been performed on its more stable, methylated derivative, Blasticidin S, this guide will primarily reference data for Blasticidin S, which is mechanistically identical to this compound.

Core Mechanism of Action

This compound targets the ribosome, the cellular machinery responsible for protein synthesis. Its action is highly specific, leading to the arrest of translation at the termination phase.

Ribosomal Binding Site

The primary target of this compound is the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes). It binds within the Peptidyl Transferase Center (PTC), a critical region responsible for catalyzing peptide bond formation. Specifically, its binding site overlaps with the P-site (Peptidyl site), where the growing polypeptide chain, attached to its tRNA (peptidyl-tRNA), is held.[1][2] Structural studies have revealed that the cytosine base of the antibiotic mimics the cytosine residues of the P-site tRNA's conserved CCA tail, forming base-pairing interactions with universally conserved nucleotides of the 23S/28S rRNA, such as G2251 and G2252 (E. coli numbering).[1]

Molecular Effect: Trapping a Deformed tRNA

Upon binding to the P-site, this compound induces a significant and unusual conformational change in the peptidyl-tRNA. It forces the 3'-CCA end of the P-site tRNA to bend sharply towards the A-site (Aminoacyl site).[1][2][3] This distorted conformation is stabilized by the antibiotic, effectively trapping the peptidyl-tRNA in a non-productive state. In mammalian ribosomes, this deformation is even more pronounced than in bacterial ribosomes.[4][5]

Functional Consequences

The stabilization of this deformed tRNA conformation leads to two major inhibitory effects:

-

Potent Inhibition of Translation Termination: This is the primary mechanism of action. The bent peptidyl-tRNA sterically occludes the A-site within the PTC. This physically blocks the binding and proper accommodation of protein release factors (RF1/RF2 in bacteria, eRF1 in eukaryotes) that are required to recognize a stop codon in the A-site and catalyze the hydrolysis and release of the completed polypeptide chain.[1][3][4][6]

-

Inhibition of Peptide Bond Formation: To a lesser extent, the antibiotic also inhibits the peptidyl transfer reaction during the elongation cycle. The distorted orientation of the peptidyl-tRNA's CCA tail prevents its correct positioning relative to the incoming aminoacyl-tRNA in the A-site, thereby hindering peptide bond formation.[1][3][4] However, peptide release is inhibited at considerably lower concentrations than peptide bond formation, establishing this compound (and Blasticidin S) as a preferential inhibitor of translation termination.[4]

Quantitative Inhibition Data

Quantitative analysis of inhibition is crucial for understanding the potency of an antibiotic. The following data, obtained for Blasticidin S, reflects the inhibitory capacity in different biological systems. No specific quantitative data for this compound is currently available in published literature, but it is expected to be highly similar.

| Parameter | Value | Organism/System | Target Process | Reference |

| Inhibition Constant (Ki) | 200 - 400 nM | E. coli (cell-free) | Peptidyl Transfer | [1][2] |

| Effective Concentration | 10 - 200 nM | Mammalian (Rabbit Reticulocyte Lysate) | Overall Translation & Termination | [4][5] |

| IC50 (tRNA Binding) | ~20 mM | E. coli 70S Ribosome | P-site tRNA Binding | [1][2] |

| Working Concentration | 2 - 10 µg/mL | Mammalian Cell Culture | Cell Growth Inhibition | [7] |

| Working Concentration | 50 - 100 µg/mL | E. coli Culture | Cell Growth Inhibition | [7] |

Note: The extremely high IC50 for tRNA binding indicates that at inhibitory concentrations relevant to cell growth, the antibiotic does not work by preventing tRNA from binding, but rather by trapping it once bound.[1]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key biochemical and structural biology techniques. Detailed methodologies for these experiments are provided below.

Protocol: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. A common method utilizes a luciferase reporter mRNA.

Objective: To determine the IC50 of this compound on translation.

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or E. coli S30 cell-free extract

-

Luciferase reporter mRNA (capped and polyadenylated for eukaryotic systems)

-

Amino acid mixture (lacking methionine)

-

35S-Methionine or a Luciferase Assay System (for non-radioactive detection)

-

This compound stock solution (dissolved in sterile water)

-

Reaction buffer appropriate for the cell-free system

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the master mix containing RRL or S30 extract, reaction buffer, and the amino acid mixture.

-

Inhibitor Titration: Prepare a serial dilution of this compound. For each reaction, add a specific concentration of the inhibitor. Include a no-inhibitor control (vehicle only) and a positive control inhibitor (e.g., cycloheximide for eukaryotes, chloramphenicol for prokaryotes).

-

Initiation of Translation: Add the luciferase mRNA to each reaction tube to initiate translation.

-

Incubation: Incubate the reactions at the optimal temperature for the system (e.g., 30-37°C) for a fixed time (e.g., 60-90 minutes).

-

Quantification (Radioactive): To stop the reaction, add NaOH to hydrolyze the tRNA. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a glass fiber filter, wash, and measure the incorporated 35S-Methionine using a scintillation counter.

-

Quantification (Non-Radioactive): Add the luciferase assay reagent to each reaction according to the manufacturer's protocol. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5]

Protocol: Ribosome-tRNA Filter Binding Assay

This assay measures the ability of a ligand (like tRNA) to bind to ribosomes in the presence or absence of an inhibitor.

Objective: To assess the effect of this compound on the binding of initiator tRNA to the ribosomal P-site.

Materials:

-

Purified 70S ribosomes (or 30S and 50S subunits)

-

Radiolabeled initiator tRNA (e.g., [35S]-fMet-tRNAfMet)

-

mRNA with an AUG start codon

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

This compound stock solution

-

Nitrocellulose and nylon membranes (0.45 µm pore size)

-

Vacuum filtration manifold

Methodology:

-

Complex Formation: Incubate 70S ribosomes with the mRNA template in binding buffer to form the ribosome-mRNA complex.

-

Inhibitor Incubation: Add varying concentrations of this compound to the complexes and incubate for 10-15 minutes at 37°C.

-

tRNA Binding: Add the radiolabeled initiator tRNA to the mixture and continue incubation for another 15-20 minutes to allow for binding to the P-site.

-

Filtration: Assemble the nitrocellulose (top) and nylon (bottom) membranes in the filtration manifold, pre-wetted with binding buffer.

-

Sample Loading: Dilute the reaction mixtures in cold binding buffer and immediately filter them through the membranes under vacuum. Ribosomes and any bound radiolabeled tRNA will be retained by the nitrocellulose membrane, while free tRNA will pass through.

-

Washing: Wash each filter with cold binding buffer to remove non-specific interactions.

-

Quantification: Dry the membranes and quantify the radioactivity on the nitrocellulose membrane using a phosphorimager or scintillation counter.

-

Analysis: Compare the amount of bound tRNA at different inhibitor concentrations to the no-inhibitor control to determine the effect on binding.[1][8][9]

Visualizing the Mechanism and Workflows

Diagrams and Pathways

Caption: Molecular mechanism of this compound action in the Peptidyl Transferase Center (PTC).

Caption: Experimental workflow for an in vitro translation inhibition assay.

Caption: Biosynthetic relationship of this compound to Blasticidin S.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound are not extensively documented, resistance to ribosome-targeting antibiotics typically occurs through several conserved pathways. These represent potential avenues for the development of resistance.

-

Target Site Modification: The most common form of resistance to PTC-targeting antibiotics involves modification of the rRNA. Mutations or enzymatic methylation (e.g., by Cfr methyltransferase) of key nucleotides in the 23S/28S rRNA within the P-site could decrease the binding affinity of this compound, rendering it less effective.[10]

-

Enzymatic Inactivation: Resistance can be conferred by enzymes that chemically modify and inactivate the antibiotic. For Blasticidin S, resistance genes such as bsr and BSD encode deaminase enzymes that convert the antibiotic into a non-toxic deaminohydroxy derivative.[7]

-

Drug Efflux: Bacteria can acquire resistance by overexpressing efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target at a sufficient concentration.

-

Drug Import Prevention: In mammalian cells, the import of Blasticidin S is facilitated by the LRRC8D protein.[11][12] Mutations in or downregulation of this transporter could lead to resistance by preventing the drug from entering the cell.

References

- 1. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umassmed.edu [umassmed.edu]

- 3. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The protein synthesis inhibitor blasticidin s enters mammalian cells via leucine-rich repeat-containing protein 8D - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylblasticidin S: A Core Precursor in the Biosynthesis of Blasticidin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent peptidyl nucleoside antibiotic, is a vital tool in molecular biology for selecting transfected cells and a historically significant agricultural fungicide. Its biosynthesis in Streptomyces griseochromogenes involves a complex pathway, with demethylblasticidin S serving as a key, late-stage precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to blasticidin S, offering detailed experimental insights and quantitative data for researchers in drug discovery and development.

The transformation of this compound is not a single enzymatic step but a multi-stage process involving a series of enzymatic reactions. Understanding this pathway is crucial for optimizing the production of blasticidin S and for the potential development of novel antibiotic derivatives.

The Biosynthetic Pathway: From this compound to Blasticidin S

The conversion of this compound to blasticidin S proceeds through a three-step enzymatic cascade involving leucylation, methylation, and subsequent hydrolysis.

-

Leucylation of this compound: The first step involves the addition of a leucine molecule to the β-amino group of the arginine moiety of this compound, forming leucylthis compound (LDBS). This reaction is catalyzed by the leucyltransferase BlsK.[1]

-

Methylation of Leucylthis compound: The guanidino group of the arginine residue in LDBS is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BlsL, to produce leucylblasticidin S (LBS).[1] Notably, BlsL exhibits a strong substrate preference for the leucylated form (LDBS) over the non-leucylated this compound, indicating that leucylation is a prerequisite for efficient methylation.

-

Hydrolysis of Leucylblasticidin S: In the final step, the leucine residue is cleaved from LBS by an aminopeptidase, PepN, to yield the mature blasticidin S.[2]

This pathway highlights a sophisticated cellular strategy to protect the producing organism from the cytotoxic effects of blasticidin S, as the leucylated intermediates exhibit significantly lower biological activity.[2]

Quantitative Data

The efficiency of the enzymatic conversions is a critical factor for both in vivo and in vitro production of blasticidin S. The following table summarizes the available quantitative data on these transformations.

| Enzymatic Step | Enzyme | Substrate | Product | Key Findings |

| Leucylation | BlsK | This compound | Leucylthis compound (LDBS) | Essential for subsequent efficient methylation. |

| Methylation | BlsL | Leucylthis compound (LDBS) | Leucylblasticidin S (LBS) | BlsL shows significantly higher activity with LDBS compared to this compound. |

| Hydrolysis | PepN | Leucylblasticidin S (LBS) | Blasticidin S | Overexpression of PepN1 in S. lividans WJ2 increased blasticidin S yield by 100% and shifted the LBS to BS ratio from 2:1 to 2:3.[2] The conversion efficiency in vivo can vary from 10% to 90%.[2] |

Experimental Protocols

I. Production and Purification of this compound

This compound can be produced by fermentation of a genetically engineered strain of Streptomyces lividans (WJ2) where the blsL gene, encoding the methyltransferase, has been inactivated.[3]

A. Fermentation:

-

Inoculum Preparation: Prepare a spore suspension of S. lividans WJ2 from a mature SFM agar plate. Inoculate a suitable seed medium (e.g., TSB) and incubate at 30°C with shaking for 2-3 days.

-

Production Culture: Inoculate the production medium (e.g., a defined medium with appropriate carbon and nitrogen sources) with the seed culture. Incubate at 30°C with shaking for 5-7 days. Monitor the production of this compound by LC-MS.

B. Purification:

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Solid-Phase Extraction (SPE):

-

Adjust the pH of the supernatant to 5.0.

-

Apply the supernatant to a cation exchange SPE column (e.g., Supelclean LC-SCX).

-

Wash the column with water, followed by a low concentration of ammonium hydroxide (e.g., 0.5%).

-

Elute the this compound fraction with a higher concentration of ammonium hydroxide (e.g., 3%).[3]

-

-

Further Purification: The eluted fraction can be further purified by reversed-phase chromatography (e.g., C18 column) if necessary.

II. Enzymatic Conversion of this compound to Blasticidin S (In Vitro)

This protocol outlines the sequential enzymatic reactions to convert purified this compound to blasticidin S.

A. Expression and Purification of Enzymes:

-

Clone the genes encoding BlsK, BlsL, and PepN into suitable expression vectors (e.g., pET vectors for E. coli expression).

-

Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.[3]

B. In Vitro Two-Pot Conversion:

Pot 1: Leucylation and Methylation

-

Prepare a reaction mixture containing:

-

Purified this compound

-

L-leucine

-

ATP

-

Purified BlsK

-

S-adenosyl-L-methionine (SAM)

-

Purified BlsL

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction at 30°C. Monitor the formation of leucylblasticidin S (LBS) by LC-MS.

Pot 2: Hydrolysis

-

Once the conversion to LBS is complete, add the purified PepN enzyme to the reaction mixture.

-

Adjust the pH to the optimal range for PepN activity (pH 7-8).[2]

-

Continue the incubation at 30°C. Monitor the formation of blasticidin S by LC-MS.

C. Purification of Blasticidin S:

-

The final reaction mixture can be purified using similar solid-phase extraction and reversed-phase chromatography methods as described for this compound.

Visualizations

Biosynthetic Pathway from this compound to Blasticidin S

References

- 1. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The standalone aminopeptidase PepN catalyzes the maturation of blasticidin S from leucylblasticidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Susceptibility Testing of Demethylblasticidin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylblasticidin S, a derivative of the nucleoside antibiotic Blasticidin S, is a potent inhibitor of protein synthesis. While Blasticidin S has been studied for its broad-spectrum antimicrobial properties, including antifungal activity, specific data on the in vitro antifungal susceptibility of this compound remains limited. This technical guide provides a framework for conducting in vitro antifungal susceptibility testing of this compound, drawing upon established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It outlines detailed experimental methodologies, data presentation formats, and visual workflows to aid researchers in evaluating the antifungal potential of this compound.

Introduction

This compound belongs to the blasticidin family of antibiotics, which are known to inhibit protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosome. Blasticidin S has demonstrated activity against a range of microorganisms, including fungi such as Candida albicans and Aspergillus species. As drug resistance continues to be a significant challenge in the treatment of fungal infections, the exploration of novel antifungal agents and their derivatives, such as this compound, is of critical importance.

This guide provides a comprehensive overview of the principles and practices for determining the in vitro antifungal activity of this compound. The methodologies described herein are based on internationally recognized standards for antifungal susceptibility testing and are intended to be adapted for the specific evaluation of this compound.

Mechanism of Action: Protein Synthesis Inhibition

This compound, like its parent compound Blasticidin S, exerts its antifungal effect by inhibiting protein synthesis. This process is crucial for fungal cell growth, replication, and viability. The primary target of blasticidins is the large ribosomal subunit, where they interfere with peptidyl transferase activity, thereby halting the elongation of polypeptide chains.

Figure 1: Mechanism of action of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

The following protocols are adapted from the CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) and EUCAST guidelines. These should be considered as a starting point and may require optimization for this compound.

Materials

-

This compound (analytical grade)

-

Fungal isolates (quality control strains and clinical isolates)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile saline or water

-

Vortex mixer

Preparation of Antifungal Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the compound in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the compound and its compatibility with the test medium. If DMSO is used, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungal isolates.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Prepare serial twofold dilutions of the stock solution in the test medium (RPMI-1640) to achieve the desired final concentration range for testing.

Inoculum Preparation

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the optical density should be between 0.08 and 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

-

Grow the mold on potato dextrose agar at 35°C for 5-7 days or until adequate sporulation is observed.

-

Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer or by spectrophotometric methods.

Broth Microdilution Assay

-

Dispense 100 µL of the appropriate dilutions of this compound into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (containing inoculum but no drug) and a sterility control well (containing medium only).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control. For yeasts, this is typically a ≥50% reduction in turbidity as determined visually or spectrophotometrically. For filamentous fungi, the endpoint is the lowest concentration that shows no visible growth.

Figure 2: Experimental workflow for antifungal susceptibility testing.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting MIC data for this compound against a panel of fungal isolates.

Table 1: In Vitro Antifungal Activity of Blasticidin S Derivatives Against Various Fungal Species

| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | Blasticidin S | - | - | - | [1] |

| Aspergillus niger | Blasticidin S | >100 | >100 | >100 | [2] |

| Saccharomyces cerevisiae | Blasticidin S | 12.5 | 12.5 | 12.5 | [2] |

| Aspergillus flavus | Blasticidin S | - | - | - | [2] |

| Candida albicans | Blasticidin S ester derivatives | No activity observed | - | - | [3] |

Note: Specific MIC values for this compound are not widely published. The data presented here for Blasticidin S and its derivatives are for illustrative purposes and to provide context for the expected activity. Researchers should generate and report their own data for this compound.

Conclusion

This technical guide provides a standardized approach for the in vitro antifungal susceptibility testing of this compound. By following these adapted, internationally recognized protocols, researchers can generate reliable and reproducible data to evaluate the antifungal spectrum and potency of this compound. The systematic collection and reporting of such data are essential for the preclinical assessment of this compound as a potential new antifungal agent. Further studies are warranted to establish a comprehensive antifungal profile and to explore the in vivo efficacy of this promising molecule.

References

Preliminary Cytotoxicity Studies of Demethylblasticidin S: A Methodological and Conceptual Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylblasticidin S, a nucleoside antibiotic, is a derivative of the well-known protein synthesis inhibitor, Blasticidin S. While Blasticidin S is recognized for its potent biological activity, including its cytotoxicity which makes it a common selection agent in molecular biology, specific data on the cytotoxic effects of this compound against cancer cell lines remains limited in publicly available scientific literature. This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on this compound. It outlines detailed experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, this document presents conceptual signaling pathways and experimental workflows as visual diagrams to guide researchers in investigating the potential anticancer mechanisms of this compound.

Introduction

Blasticidin S is a peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes that inhibits protein synthesis in both prokaryotic and eukaryotic cells. Its demethylated analog, this compound, is an intermediate in the biosynthetic pathway of Blasticidin S. Given the known cytotoxic nature of Blasticidin S, it is plausible that this compound may also possess cytotoxic properties. Preliminary cytotoxicity studies are crucial to determine the potential of this compound as an anticancer agent and to elucidate its mechanism of action. This guide details the necessary experimental procedures and conceptual frameworks for such an investigation.

Data Presentation: Hypothetical Cytotoxicity Data

While specific experimental data for this compound is not currently available, the following tables illustrate how quantitative data from cytotoxicity and cell cycle analysis would be presented. These tables serve as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| Jurkat | T-cell Leukemia | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line (e.g., HeLa) after 24h Treatment (Hypothetical Data)

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |

| IC25 | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined |

| IC75 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: General experimental workflow for preliminary cytotoxicity assessment.

Conceptual Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that this compound might modulate to induce apoptosis and cell cycle arrest. These are conceptual and would need to be validated through further experiments, such as Western blotting for key proteins in these pathways.

Caption: Potential apoptosis signaling pathways modulated by this compound.

Introduction to Blasticidin S and Demethylblasticidin S

An In-Depth Technical Guide to Demethylblasticidin S and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key biosynthetic precursor to the peptidyl nucleoside antibiotic blasticidin S. It details the biosynthesis of this compound, the semisynthetic derivatization of its parent compound to generate novel antibiotic leads, and the biological activities of these derivatives. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and antibiotic drug development.

Blasticidin S is a potent peptidyl nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1] It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool in molecular biology as a selection agent.[1] However, its general cytotoxicity has limited its therapeutic applications.[2] The unique structure of blasticidin S, characterized by a cytosyl 2′,3′-unsaturated-4′-aminoacyl-4′-deoxyhexopyranose core, has made it and its analogues attractive scaffolds for the development of new antibiotics with potentially novel mechanisms of action.[1][2]

This compound is the immediate precursor to blasticidin S in its biosynthetic pathway.[1][3] Recent research has focused on the derivatization of the blasticidin S scaffold to enhance its antibacterial potency and selectivity, offering a promising avenue for developing new drugs to combat antimicrobial resistance.[2][4][5] This guide will explore the synthesis, biological activity, and experimental protocols related to these important natural product derivatives.

Biosynthesis of this compound

The formation of this compound is a key step in the biosynthesis of blasticidin S. The pathway involves a series of enzymatic reactions starting from cytosylglucuronic acid. A crucial step is the ATP-dependent amidation of cytosinine with β-arginine, catalyzed by the ATP-grasp ligase BlsI, to yield this compound.[1]

References

- 1. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the biosynthesis of blasticidin S. VII. Isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Demethylblasticidin S using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S, a nucleoside antibiotic and an analog of Blasticidin S, holds significant interest in drug discovery and development due to its potential biological activities. Efficient purification of this compound is critical for accurate downstream applications, including structural elucidation, activity screening, and formulation development. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the purification of antibiotics from complex mixtures such as fermentation broths or synthetic reaction media.[1][2][3][4][5] This document provides detailed application notes and protocols for two primary HPLC-based methods for the purification of this compound: Reversed-Phase HPLC and Ion-Exchange HPLC.

Purification Strategies

The selection of an appropriate HPLC method depends on the physicochemical properties of this compound and the nature of the impurities to be removed. As a polar molecule, both reversed-phase and ion-exchange chromatography are viable and complementary techniques.

-

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[2][4] While this compound is polar, RP-HPLC can be effectively utilized with appropriate column and mobile phase selection to separate it from less polar or more hydrophobic impurities.[3]

-

Ion-Exchange HPLC (IEX-HPLC): This method separates molecules based on their net charge at a given pH.[6][7][8] Given that this compound contains ionizable functional groups, IEX-HPLC is a highly effective method for its purification, particularly for removing impurities with different charge characteristics.[7][9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol outlines a general approach for the purification of this compound using a C18 reversed-phase column. Optimization of the gradient and mobile phase composition may be required based on the specific impurity profile of the sample.

Workflow for RP-HPLC Purification

Caption: Workflow for this compound purification by IEX-HPLC.

Materials and Reagents:

-

Crude this compound sample

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Sodium chloride (NaCl)

-

Strong cation exchange preparative HPLC column

-

0.22 µm syringe filters

Instrumentation:

-

Preparative HPLC system with gradient capability and UV detector

-

Analytical HPLC system

-

Fraction collector

-

Solid-phase extraction (SPE) cartridges for desalting

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Prepare Mobile Phase A by dissolving sodium phosphate to a concentration of 20 mM and adjusting the pH to 6.0.

-

Dissolve the crude this compound sample in Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Method:

-

Mobile Phase A: 20 mM sodium phosphate, pH 6.0

-

Mobile Phase B: 20 mM sodium phosphate, 1.0 M NaCl, pH 6.0

-

Column: Strong cation exchange preparative column

-

Flow Rate: 4.0 mL/min

-

Detection: UV at 210 nm

-

Gradient Program:

-

0-10 min: 0% B (binding and wash)

-

10-40 min: 0% to 50% B (linear gradient elution)

-

40-45 min: 50% to 100% B (column strip)

-

45-50 min: 100% B (hold)

-

50-55 min: 100% to 0% B (re-equilibration)

-

55-65 min: 0% B (hold)

-

-

-

Fraction Collection and Desalting:

-

Load the prepared sample onto the equilibrated column.

-

Collect fractions corresponding to the eluted peaks.

-

Desalt the fractions containing the target compound using reversed-phase solid-phase extraction (RP-SPE) or dialysis.

-

-

Purity Analysis and Lyophilization:

-

Analyze the purity of the desalted fractions using RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified product.

-

Data Presentation

The following tables are examples of how to present the quantitative data from the purification experiments.

Table 1: Summary of RP-HPLC Purification of this compound

| Step | Total Amount (mg) | Purity (%) | Recovery (%) |

| Crude Sample | 500 | 45 | 100 |

| Pooled Fractions | 205 | 98.5 | 91.1 |

Table 2: Comparison of HPLC Purification Methods

| Parameter | RP-HPLC | IEX-HPLC |

| Column Type | C18 | Strong Cation Exchange |

| Mobile Phase | Water/ACN with TFA | Phosphate buffer with NaCl gradient |

| Typical Purity | >98% | >97% |

| Typical Recovery | ~91% | ~88% |

| Primary Impurities Removed | Less polar compounds | Neutral and anionic compounds |

Conclusion

The protocols described provide robust starting points for the purification of this compound. For optimal results, it is recommended to perform small-scale analytical runs to tailor the gradient and mobile phase conditions to the specific sample matrix before scaling up to preparative purification. A combination of both reversed-phase and ion-exchange chromatography in a multi-step purification strategy can be employed to achieve very high purity levels required for demanding applications.

References

- 1. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. purolite.com [purolite.com]

- 8. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]

- 9. Ion Exchange Chromatography | Sartorius [sartorius.com]

Application Notes and Protocols for the Mass Spectrometry Analysis of Demethylblasticidin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is a peptidyl nucleoside antibiotic and a key biosynthetic precursor to Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for research in antibiotic biosynthesis, the development of novel antimicrobial agents, and for quality control in fermentation and purification processes. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Molecular Information

| Parameter | Value |

| Chemical Formula | C₁₆H₂₄N₈O₅ |

| Molecular Weight | 408.41 g/mol |

| Monoisotopic Mass | 408.1870 g/mol |

| Structure | A peptidyl nucleoside composed of a cytosine base, a pyranose sugar ring, and a β-arginine side chain. |

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate LC-MS/MS analysis and to minimize matrix effects.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

-

Microcentrifuge tubes

Protocol for Extraction from Fermentation Broth:

-

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

-

Collect the supernatant.

-

To 1 mL of the supernatant, add 3 mL of cold methanol.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 1 mL of 5% acetonitrile in water with 0.1% formic acid.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Recommended Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |

Quantitative Data

The following table summarizes the key mass-to-charge ratios (m/z) for the detection and quantification of this compound. The parent ion corresponds to the protonated molecule [M+H]⁺. The fragment ions are characteristic product ions observed upon collision-induced dissociation (CID).

| Compound | Parent Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) |

| This compound | 409 | 236, 194, 158 |

Data derived from the analysis of Blasticidin S biosynthesis intermediates.[3]

Diagrams

Experimental Workflow

References

Application Notes and Protocols for Using Blasticidin S in Cell Culture Selection Experiments

A Note on Demethylblasticidin S: Information specifically detailing the use of this compound as a selection agent in cell culture is limited in publicly available scientific literature. This compound is known as a precursor in the biosynthesis of Blasticidin S. The following application notes and protocols are for Blasticidin S, a widely used and well-documented selection antibiotic. It is possible that the principles and protocols are similar, but researchers should empirically determine the optimal conditions if using this compound.

Introduction

Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is an effective selection agent for both prokaryotic and eukaryotic cells. Its mechanism of action involves the inhibition of protein synthesis by interfering with peptide bond formation in the ribosome.[1][2] This leads to cell death in non-resistant cells, allowing for the selection of cells that have been successfully transfected or transduced with a vector containing a blasticidin resistance gene.

The most common resistance genes are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[2][3][4] These genes encode for blasticidin S deaminase, an enzyme that converts Blasticidin S into a non-toxic deaminohydroxy derivative.[2][3][5]

Mechanism of Action & Resistance

The selection process relies on the expression of a resistance gene that allows cells to survive in the presence of Blasticidin S.

Quantitative Data Summary

The effective concentration of Blasticidin S varies depending on the cell type. It is crucial to determine the optimal concentration for each cell line empirically.

| Cell Type | Recommended Concentration Range | Reference |

| Mammalian Cells | 2 - 10 µg/mL | [3][6] |

| Yeast | 25 - 300 µg/mL | [3] |

| E. coli | 50 - 100 µg/mL (in low salt LB) | [1][3] |

Note on E. coli Selection: The salt concentration of the LB medium should not exceed 5 g/L (90mM), and the pH should be around 8.0 for optimal Blasticidin S activity.[1][7]

Experimental Protocols

Protocol 1: Preparation of Blasticidin S Stock Solution

-

Reconstitution: Dissolve Blasticidin S HCl powder in sterile, nuclease-free water to a final concentration of 10 mg/mL.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 8 weeks) or at 4°C for short-term storage (up to 2 weeks).[7] Medium containing Blasticidin S can be stored at 4°C for up to two weeks.[3][6]

Protocol 2: Determining the Optimal Blasticidin S Concentration (Kill Curve)

It is essential to determine the minimum concentration of Blasticidin S that kills all non-transfected cells within a reasonable timeframe (typically 7-10 days).

-

Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 cells/well).[7]

-

Incubation: Incubate the cells overnight to allow for attachment.

-

Addition of Blasticidin S: The next day, replace the medium with fresh medium containing a range of Blasticidin S concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL for mammalian cells).[6]

-

Monitoring: Observe the cells daily for signs of cytotoxicity and cell death.

-

Medium Change: Replace the selective medium every 3-4 days.[6][7]

-

Determination of Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.

Protocol 3: Generating Stable Cell Lines with Blasticidin S Selection

-

Transfection/Transduction: Introduce the vector containing your gene of interest and the blasticidin resistance gene (bsr or BSD) into the target cells using your preferred method.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

-

Initiation of Selection: After the recovery period, passage the cells and re-plate them in fresh medium containing the pre-determined optimal concentration of Blasticidin S.

-

Selection Period: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-resistant cells should die within the first week.

-

Colony Formation: Resistant cells will begin to form visible colonies over the next 1-2 weeks.

-

Isolation of Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by limiting dilution.

-

Expansion: Expand the isolated clones in selective medium to generate stable cell lines.

-

Verification: Verify the integration and expression of your gene of interest in the stable cell lines.

Troubleshooting

-

No resistant colonies:

-

Transfection efficiency may be low: Optimize your transfection protocol.

-

Blasticidin S concentration may be too high: Re-evaluate the kill curve.

-

The resistance gene may not be expressed properly: Check your vector integrity and promoter activity.

-

-

High background of non-resistant cells:

-

Blasticidin S concentration may be too low: Increase the concentration.

-

Blasticidin S may have degraded: Use fresh stock solution. Ensure the pH of the medium is not above 7.0.[3]

-

-

Toxicity in resistant cells:

-

Some cell lines may be sensitive to the overexpression of the blasticidin resistance gene itself.[5] If this is suspected, try to use a weaker promoter to drive the expression of the resistance gene.

-

References

- 1. agscientific.com [agscientific.com]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 4. invivogen.com [invivogen.com]

- 5. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 7. abo.com.pl [abo.com.pl]

Determining the Minimum Inhibitory Concentration (MIC) of Demethylblasticidin S: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S is an antifungal antibiotic synthesized by Streptomyces griseochromogenes. It is a precursor in the biosynthesis of Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1] Understanding the Minimum Inhibitory Concentration (MIC) of this compound is crucial for evaluating its potential as an antimicrobial agent, guiding further research, and informing drug development strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1]

This document provides detailed protocols for determining the MIC of this compound against various microorganisms. While specific quantitative MIC data for this compound is not extensively available in public literature, the following protocols, based on established methodologies, will enable researchers to generate this critical data.

Data Presentation

Quantitative data from MIC determination experiments should be summarized in a clear and structured format to facilitate comparison and analysis. Below is a template table for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Strain ID | MIC (µg/mL) | Method |

| [Example: Candida albicans] | [Example: ATCC 90028] | [Enter Value] | Broth Microdilution |

| [Enter Microorganism] | [Enter Strain ID] | [Enter Value] | Broth Microdilution |

| [Enter Microorganism] | [Enter Strain ID] | [Enter Value] | Broth Microdilution |

| [Enter Microorganism] | [Enter Strain ID] | [Enter Value] | Agar Dilution |

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound. The broth microdilution method is widely used and recommended for its efficiency and scalability.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for antifungal susceptibility testing.[2][3][4]

Materials:

-

This compound (stock solution of known concentration)

-

Test microorganism (e.g., fungal or bacterial strain)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)[2]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy and can be adjusted in subsequent experiments. A typical range might be 0.03 to 64 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for bacteria and 1-5 x 10^5 CFU/mL for fungi.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth medium only).

-

-

Incubation:

-

Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 24-48 hours for most fungi).[2]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that shows no visible growth.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth. The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the positive control.[3]

-

Signaling Pathway and Mechanism of Action

This compound is a precursor to Blasticidin S, a known inhibitor of protein synthesis. It is highly probable that this compound shares a similar mechanism of action, targeting the ribosome. Blasticidin S binds to the P-site of the large ribosomal subunit, thereby inhibiting peptide bond formation.[5][6] This action effectively halts the elongation phase of protein synthesis, leading to cell death.

Caption: Inhibition of Protein Synthesis by this compound.

The diagram above illustrates the proposed mechanism of action for this compound. By binding to the P-site of the ribosome, it is hypothesized to block the peptidyl-tRNA, thereby preventing the formation of a peptide bond with the incoming aminoacyl-tRNA in the A-site. This leads to the cessation of protein synthesis.

Experimental Workflow

A logical workflow is essential for efficiently determining the MIC of this compound and characterizing its activity.

Caption: Workflow for MIC Determination.

This workflow diagram outlines the key steps from preparation to data analysis for a successful MIC determination experiment. Following a standardized procedure is critical for obtaining reproducible and reliable results.

References

- 1. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]

- 5. umassmed.edu [umassmed.edu]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Translation Inhibition Assay Using Demethylblasticidin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylblasticidin S, a nucleoside antibiotic, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. It is structurally related to Blasticidin S and is presumed to share a similar mechanism of action by targeting the peptidyl transferase center on the large ribosomal subunit. This interference inhibits both the elongation and termination phases of translation.[1][2] The ability to quantitatively assess the inhibitory effect of compounds like this compound on translation is crucial for drug discovery and molecular biology research.

This document provides detailed protocols for an in vitro translation (IVT) inhibition assay using a luciferase reporter system. This cell-free assay offers a rapid and sensitive method to determine the potency of translational inhibitors, making it suitable for high-throughput screening.[3][4]

Mechanism of Action

This compound, like its counterpart Blasticidin S, is understood to inhibit protein synthesis by binding to the P-site of the large ribosomal subunit.[5] This binding event is thought to trap the tRNA in a deformed conformation, thereby sterically hindering the accommodation of release factors and interfering with peptide bond formation.[1][5] This dual inhibition of both elongation and termination makes it a powerful tool for studying the translation process and for the development of novel therapeutic agents.

Data Presentation

The following table summarizes the inhibitory activity of Blasticidin S, a closely related compound to this compound, in a mammalian in vitro translation system. This data is derived from a luciferase-based assay and provides an expected range of activity for this compound.

| Compound | Assay System | Reporter | IC50 | Reference |

| Blasticidin S | Rabbit Reticulocyte Lysate | Luciferase | ~50-100 nM (estimated) | [6] |

Note: The IC50 value is estimated from the dose-response curve presented in the referenced literature. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

This section outlines the protocol for an in vitro translation inhibition assay using a commercially available rabbit reticulocyte lysate system and a luciferase reporter mRNA.

Materials and Reagents

-

Rabbit Reticulocyte Lysate (RRL) System: Commercially available kits (e.g., Promega, Thermo Fisher Scientific).

-

Luciferase Reporter mRNA: Capped and polyadenylated Firefly luciferase mRNA.

-

This compound: Stock solution of known concentration, dissolved in nuclease-free water or a compatible solvent.

-

Amino Acid Mixture: Complete mixture minus methionine or leucine, depending on the desired labeling method if used.

-

RNase Inhibitor: To prevent RNA degradation.

-

Nuclease-Free Water.

-

Luciferase Assay Reagent: For the detection of luciferase activity.

-

White, Opaque 96-well or 384-well plates: For luminescence measurements.

-

Luminometer: For quantifying light output.

Experimental Workflow Diagram

Caption: Workflow for the in vitro translation inhibition assay.

Step-by-Step Protocol

-

Preparation of this compound Dilutions:

-

Prepare a serial dilution of this compound in nuclease-free water. The final concentrations in the assay should typically range from nanomolar to micromolar to determine the full dose-response curve.

-

-

In Vitro Translation Reaction Setup:

-

Thaw all components of the RRL system on ice.

-

In a nuclease-free microcentrifuge tube, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase reporter mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into the wells of a 96-well or 384-well plate.

-

Add the appropriate volume of the this compound dilutions or vehicle control (nuclease-free water) to each well. Ensure the final volume of the inhibitor/vehicle is consistent across all wells (e.g., 1-2 µL).

-

Gently mix the contents of each well.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes. This incubation period allows for the translation of the luciferase mRNA into functional protein.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's protocol.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from a no-mRNA control) from all experimental wells.

-

Normalize the luminescence signal of the this compound-treated wells to the vehicle-treated control wells (representing 100% translation).

-

Plot the normalized translation activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway

The process of eukaryotic translation is tightly regulated by a complex network of signaling pathways that respond to various cellular cues such as growth factors, nutrients, and stress. A key regulatory hub is the mTOR (mammalian target of rapamycin) pathway, which, when activated, promotes translation initiation. This compound acts downstream of these signaling pathways, directly targeting the ribosomal machinery.

Eukaryotic Translation Initiation Pathway Diagram

Caption: Simplified eukaryotic translation pathway and the point of inhibition by this compound.

References

- 1. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. umassmed.edu [umassmed.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Blasticidin S Resistance Gene (bsr) Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S is a potent peptidyl nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its mechanism of action involves binding to the ribosomal P-site, which in turn slows down and prevents peptide bond formation.[2] Resistance to Blasticidin S is conferred by the blasticidin S resistance (bsr) gene, originally isolated from Bacillus cereus.[2][4] The bsr gene encodes a deaminase that converts Blasticidin S to a non-toxic deaminohydroxy derivative, allowing for the selection of cells that have been successfully transfected with a plasmid carrying the bsr gene.[1][5]

Note on Demethylblasticidin S: this compound is a precursor in the biosynthesis of Blasticidin S. While chemically related, commercially available selection reagents and established protocols utilize Blasticidin S hydrochloride. The information herein pertains to the use of Blasticidin S for selection of cells expressing the bsr gene.

Data Summary

The effective concentration of Blasticidin S for selection varies depending on the cell type. It is crucial to determine the optimal concentration for each cell line empirically by performing a kill curve.

| Organism/Cell Type | Selection Agent | Recommended Concentration Range | Reference |

| Mammalian Cells | Blasticidin S HCl | 2 - 20 µg/mL | [6] |

| Escherichia coli | Blasticidin S HCl | 50 - 100 µg/mL | [6][7] |

| Yeast | Blasticidin S HCl | 25 - 300 µg/mL | [5] |

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of Blasticidin S action and the resistance conferred by the bsr gene product.

Caption: Blasticidin S inhibits protein synthesis, leading to cell death. The bsr gene product, Blasticidin S Deaminase, inactivates Blasticidin S, enabling cell survival.

Experimental Protocols

Preparation of Blasticidin S Stock Solution

-

Reconstitution: Prepare a 10 mg/mL stock solution of Blasticidin S HCl by dissolving it in sterile, nuclease-free water.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 8 weeks or at 4°C for up to 2 weeks.[6]

Determination of Optimal Blasticidin S Concentration (Kill Curve) for Mammalian Cells

It is essential to determine the minimum concentration of Blasticidin S that effectively kills non-transfected cells for each specific cell line.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. Frontiers | Blasticidin S Deaminase: A New Efficient Selectable Marker for Chlamydomonas reinhardtii [frontiersin.org]

- 4. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. abo.com.pl [abo.com.pl]

- 7. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Demethylblasticidin S in Fungal Strains